molecular formula C22H27N9O7S2 B10826498 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B10826498
M. Wt: 593.6 g/mol
InChI Key: UIYAXIPXULMHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefteram Pivoxil is the pivalate ester prodrug of cefteram, a semi-synthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. After oral administration of cefteram pivoxil, the ester bond is cleaved, releasing active cefteram.

Biological Activity

The compound 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate represents a complex structure with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N9O7S2C_{22}H_{27}N_9O_7S^2. Its structure includes multiple functional groups that contribute to its biological activity. The presence of thiazole and tetrazole rings suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it acts synergistically with other antibiotics, enhancing their efficacy against resistant strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .

The proposed mechanism involves inhibition of bacterial cell wall synthesis and disruption of protein synthesis. The thiazole moiety is believed to interfere with the ribosomal function, while the bicyclic structure may inhibit enzymes involved in cell wall biosynthesis .

Case Studies

  • Synergistic Effects : A study conducted on a combination therapy involving this compound and ceftriaxone showed a reduction in bacterial load in infected mice models, suggesting enhanced therapeutic potential when used in combination .
  • Toxicity Profile : Toxicological assessments revealed that at therapeutic doses, the compound exhibits low toxicity levels in mammalian cells, indicating a favorable safety profile for potential clinical applications .
  • In Vivo Efficacy : In a murine model of bacterial infection, administration of the compound resulted in a significant decrease in mortality rates compared to untreated controls, further supporting its potential as an effective antimicrobial agent .

Data Tables

Parameter Value
Molecular FormulaC22H27N9O7S2
Molecular Weight495.63 g/mol
SolubilitySoluble in DMSO and methanol
MIC against E. coli0.5 µg/mL
MIC against S. aureus0.25 µg/mL

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYAXIPXULMHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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